molecular formula C24H26N2O5S B2645692 8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-87-2

8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2645692
CAS No.: 866811-87-2
M. Wt: 454.54
InChI Key: GVGAVWCJDRNBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with a unique spiro structureNecroptosis is a form of programmed cell death that is involved in various diseases, making inhibitors of this pathway valuable for therapeutic research .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The ethoxyquinolinyl group can be oxidized under specific conditions.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinyl and benzenesulfonyl positions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting key proteins involved in the necroptosis pathway, such as receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3). By binding to these proteins, the compound prevents the formation of the necrosome complex, thereby inhibiting necroptosis and reducing cell death .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules and quinoline derivatives. For example:

The uniqueness of 8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific spiro structure and the presence of both benzenesulfonyl and ethoxyquinolinyl groups, which contribute to its distinct biological activity.

Properties

IUPAC Name

8-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-2-29-18-8-9-21-20(16-18)23(26-12-10-24(11-13-26)30-14-15-31-24)22(17-25-21)32(27,28)19-6-4-3-5-7-19/h3-9,16-17H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGAVWCJDRNBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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